molecular formula C10H16N2O2S B1452599 N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide CAS No. 1042608-94-5

N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide

Cat. No. B1452599
M. Wt: 228.31 g/mol
InChI Key: BXYXGVKJAKVHAK-UHFFFAOYSA-N
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Description

N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide is a chemical compound with the molecular formula C10H16N2O2S and a molecular weight of 228.31 . It is a versatile compound with immense potential in scientific research. Its unique structure allows for diverse applications, ranging from drug development to material science.


Molecular Structure Analysis

The InChI code for N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide is 1S/C10H16N2O2S/c1-8(2)11-9-5-4-6-10(7-9)12-15(3,13)14/h4-8,11-12H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide is a powder that is stored at room temperature .

Scientific Research Applications

Overview of Sulfonamide Compounds

Sulfonamide compounds, including N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide, are a significant class of synthetic bacteriostatic antibiotics used for treating bacterial infections and other microbial diseases. Their discovery revolutionized medical treatment against bacterial infections before the widespread use of penicillin. Sulfonamides are characterized by their unique structural feature, the sulfonamide group, which has been instrumental in the development of various bioactive substances exhibiting a broad range of biological activities beyond their antibacterial properties. These include antifungal, antiparasitic, antioxidant, and notably, antitumor activities. The versatility of sulfonamides stems from their synthetic simplicity, allowing for the production of a wide array of derivatives from diverse amines and sulfonyl chlorides, facilitating the exploration of their potential in medical science and pharmaceutical development (Azevedo-Barbosa et al., 2020).

Sulfonamide Inhibitors in Modern Medicine

The sulfonamide group's inclusion in the design of pharmaceuticals has led to the development of various inhibitors targeting critical enzymes and pathways in diseases. Sulfonamides have found applications as antiviral agents, notably in HIV protease inhibitors like amprenavir, as anticancer agents, and in treatments for Alzheimer’s disease. This demonstrates the broad therapeutic potential of primary sulfonamides, which continue to be an essential class of compounds for developing drugs against numerous conditions such as cancer, glaucoma, inflammation, and dandruff. The continued investigation into sulfonamides, underscored by patent literature and scientific research between 2013 and the present, reveals ongoing interest and innovation in utilizing these compounds for medicinal purposes, highlighting their importance in addressing a wide range of health issues (Gulcin & Taslimi, 2018).

properties

IUPAC Name

N-[3-(propan-2-ylamino)phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-8(2)11-9-5-4-6-10(7-9)12-15(3,13)14/h4-8,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYXGVKJAKVHAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[(propan-2-yl)amino]phenyl}methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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